Lipophilicity Increment: 4-Methylpiperidine vs. Unsubstituted Piperidine
The 4-methyl group on the piperidine ring of the target compound contributes a quantifiable lipophilicity gain compared to the des-methyl analog 3-chloro-2-(piperidin-1-yl)pyridine (CAS 282723-20-0). The target compound has a computed LogP of approximately 3.2 (XLogP3) [1] or 2.97 , while the des-methyl analog has a LogP of 2.79 . This represents a ΔLogP of +0.2 to +0.4 units, which is a meaningful increment for modulating membrane permeability and tissue distribution in lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.2 (XLogP3) [1]; LogP = 2.97 |
| Comparator Or Baseline | 3-Chloro-2-(piperidin-1-yl)pyridine (CAS 282723-20-0), LogP = 2.79 |
| Quantified Difference | ΔLogP = +0.2 to +0.4 units |
| Conditions | Computed partition coefficients (XLogP3, PubChem; Chemsrc predicted LogP) |
Why This Matters
A ΔLogP of +0.4 can translate to a ~2.5-fold increase in membrane permeability based on the empirical relationship between LogP and passive diffusion, directly influencing the selection of this building block for CNS-penetrant vs. peripherally restricted programs.
- [1] PubChem. (2025). 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. Compound Summary, CID 40087090. View Source
